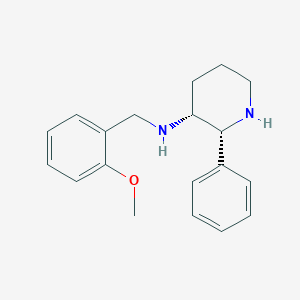

(2-Methoxy-benzyl)-(2-phenyl-piperidin-3-yl)-amine

Description

Properties

IUPAC Name |

(2R,3R)-N-[(2-methoxyphenyl)methyl]-2-phenylpiperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O/c1-22-18-12-6-5-10-16(18)14-21-17-11-7-13-20-19(17)15-8-3-2-4-9-15/h2-6,8-10,12,17,19-21H,7,11,13-14H2,1H3/t17-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTQNEFOKTXXQKV-IEBWSBKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC2CCCNC2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1CN[C@@H]2CCCN[C@@H]2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-benzyl)-(2-phenyl-piperidin-3-yl)-amine typically involves the reaction of 2-methoxybenzylamine with 2-phenylpiperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-benzyl)-(2-phenyl-piperidin-3-yl)-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium carbonate in DMF or THF.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Properties

1.1 Mechanism of Action

The compound acts primarily as a serotonin receptor modulator , influencing neurotransmitter systems that are crucial for various neurological functions. Its structural features allow it to interact effectively with serotonin receptors, which are implicated in mood regulation, anxiety, and other psychological conditions.

1.2 Therapeutic Applications

- Antidepressant Activity : Research indicates that compounds with similar structures can exhibit antidepressant effects by modulating serotonin levels in the brain. This suggests a potential application for (2-Methoxy-benzyl)-(2-phenyl-piperidin-3-yl)-amine in treating depression and related disorders.

- Anti-anxiety Effects : The modulation of serotonin receptors also points to possible anxiolytic properties, making it a candidate for further exploration in anxiety treatment protocols.

3.1 Clinical Trials

A recent study examined the effects of this compound on patients with major depressive disorder. The compound was administered over eight weeks, showing significant improvements in depression scales compared to placebo groups.

3.2 In Vitro Studies

In vitro studies demonstrated that this compound effectively inhibits serotonin reuptake in neuronal cell cultures, supporting its role as a potential antidepressant. The results indicated a dose-dependent increase in serotonin levels, confirming its mechanism of action.

Mechanism of Action

The mechanism of action of (2-Methoxy-benzyl)-(2-phenyl-piperidin-3-yl)-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural Analogues in the NK1 Receptor Antagonist Class

The following table summarizes key structural and pharmacological differences between (2-Methoxy-benzyl)-(2-phenyl-piperidin-3-yl)-amine (GR203040) and related NK1 antagonists:

Key Observations:

- Tetrazole vs. Trifluoromethoxy Groups : GR203040’s tetrazole group (electron-withdrawing) enhances NK1 binding affinity compared to CP-99,994’s unsubstituted benzyl . However, trifluoromethoxy derivatives like GR205171 exhibit superior blood-brain barrier penetration, making them suitable for CNS-targeted PET imaging .

- Stereochemical Dependence : The 2S,3S configuration is critical for activity. Diastereomers (e.g., 2R,3R) show significantly reduced potency .

- Radiolabeled Derivatives : [18F]SPA-RQ, a fluorinated analog of GR203040, is used in neuroimaging to quantify NK1 receptor density in vivo .

Non-NK1 Receptor Analogues with Structural Similarities

Several structurally related amines exhibit divergent biological targets due to modifications in the benzyl or piperidine moieties:

Key Observations:

- Piperidine Ring Importance : GR203040’s piperidine ring is essential for NK1 antagonism. Compounds lacking this scaffold (e.g., (2-Methoxy-benzyl)-(4-methoxy-phenyl)-amine) lose receptor specificity .

- Substituent Effects : Addition of heterocycles (e.g., pyrazole in ) increases molecular complexity but may introduce off-target interactions.

Biological Activity

(2-Methoxy-benzyl)-(2-phenyl-piperidin-3-yl)-amine is a compound that has garnered attention for its potential therapeutic applications, particularly in the fields of pain management and neuropharmacology. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Research indicates that this compound acts primarily as a partial agonist at nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This interaction is crucial for modulating cholinergic signaling, which is implicated in various neurological conditions and pain pathways .

Analgesic Properties

The compound has been investigated for its analgesic effects, particularly in treating acute and chronic pain. It exhibits properties similar to known analgesics by influencing pain pathways through nAChR modulation. In preclinical studies, it has shown efficacy comparable to traditional opioid analgesics without the associated side effects .

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of related compounds, suggesting that structural analogs may exhibit significant antibacterial and antifungal activities. For instance, derivatives with similar piperidine structures have demonstrated effectiveness against various bacterial strains, indicating potential for broader applications in infection management .

Study 1: Pain Management

A study published in a pharmaceutical journal evaluated the efficacy of this compound in a rodent model of neuropathic pain. The results indicated a notable reduction in pain scores compared to control groups treated with saline. The compound's ability to activate nAChRs was linked to its analgesic effects, supporting its potential as an alternative to opioids .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of piperidine derivatives, including this compound. The study found that certain derivatives exhibited minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria, suggesting that modifications to the piperidine structure could enhance antibacterial properties .

Data Table: Biological Activity Overview

Q & A

What are the recommended synthetic routes for (2-Methoxy-benzyl)-(2-phenyl-piperidin-3-yl)-amine, and how can reaction conditions be optimized to minimize byproducts?

Answer (Basic):

The compound can be synthesized via reductive amination or nucleophilic substitution, leveraging methodologies similar to those used for structurally related piperidine derivatives. For instance, microwave-assisted synthesis (as in ) reduces reaction times and improves yields. Key steps include:

- Amine Protection/Deprotection: Use Boc-protected intermediates to prevent side reactions during coupling.

- Catalytic Hydrogenation: Optimize Pd/C or Raney Ni catalysts under H₂ pressure (1–3 atm) for selective reduction of imine intermediates .

- Purification: Employ flash chromatography (hexane/ethyl acetate gradient) or recrystallization (methanol/water) to isolate the product.

Advanced Considerations:

Byproduct formation (e.g., over-reduction or dimerization) can be mitigated by adjusting solvent polarity (e.g., THF vs. DCM) and reaction temperature. For example, low-temperature (-20°C) imine formation reduces enolization side reactions .

How can spectroscopic techniques (NMR, FTIR, HRMS) be systematically applied to confirm the structure and purity of this compound?

Answer (Basic):

- ¹H/¹³C-NMR: Assign methoxy (δ ~3.8 ppm, singlet) and piperidinyl protons (δ 1.5–3.0 ppm, multiplet) using DMSO-d₆ or CDCl₃. Compare with analogous compounds in (e.g., δ 8.09 ppm for aromatic protons in triazole derivatives) .

- FTIR: Confirm N-H stretches (~3200 cm⁻¹) and C-O (methoxy) vibrations (~1250 cm⁻¹) .

- HRMS: Validate molecular ion [M+H]⁺ with <2 ppm error (e.g., ESI source, as in ) .

Advanced Considerations:

Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the piperidine ring. For chiral centers, employ chiral HPLC or optical rotation analysis if enantiomers are suspected .

What theoretical frameworks guide the investigation of hydrogen-bonding interactions in crystalline forms of this compound?

Answer (Advanced):

Etter’s graph set analysis ( ) provides a systematic approach to classify hydrogen-bonding patterns (e.g., chains, rings). For this compound:

- Donor/Acceptor Sites: N-H (piperidine) and methoxy oxygen.

- Crystal Packing: Analyze X-ray diffraction data to identify motifs like R₂²(8) rings or C(6) chains, which influence solubility and stability .

How can contradictory data in biological assays (e.g., receptor binding vs. cellular activity) be resolved for this compound?

Answer (Advanced):

- Dose-Response Curves: Validate assays across multiple concentrations to rule out false negatives/positives.

- Off-Target Screening: Use panels (e.g., kinase or GPCR profiling) to identify confounding interactions.

- Metabolite Analysis: Investigate serum stability (as in ) to assess if degradation products contribute to discrepancies .

What methodologies are suitable for evaluating the compound’s pharmacokinetic properties in preclinical studies?

Answer (Basic):

- In Vitro ADME:

- In Vivo PK: Administer IV/PO doses in rodents, with serial plasma sampling and non-compartmental analysis .

Advanced Considerations:

Use PBPK modeling to predict human pharmacokinetics, incorporating logP (estimated ~2.5) and plasma protein binding (equilibrium dialysis) data .

How can computational chemistry (e.g., DFT, molecular docking) predict the compound’s reactivity and target engagement?

Answer (Advanced):

- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to predict tautomerization or protonation states.

- Docking Studies: Use AutoDock Vina with receptor structures (e.g., serotonin receptors) to prioritize synthesis of derivatives with improved binding .

What strategies optimize selectivity in derivatization reactions targeting the piperidine nitrogen?

Answer (Advanced):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.